4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan
Description
4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan (CAS: 195433-00-2), commonly abbreviated as DBFOX/PH, is a chiral tridentate ligand featuring a dibenzofuran core flanked by two (S)-configured 4-phenyl-4,5-dihydrooxazole (oxazoline) rings . Its synthesis involves the reaction of dibenzofuran derivatives with enantiopure oxazoline precursors under controlled conditions, often employing reagents like TsCl and Et₃N for cyclization (e.g., as described in for analogous compounds). DBFOX/PH is widely recognized for its role in enantioselective catalysis, particularly in radical conjugate additions and azidation reactions, where its rigid framework and chiral environment enhance stereochemical control .
Properties
IUPAC Name |
(4S)-4-phenyl-2-[6-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2O3/c1-3-9-19(10-4-1)25-17-33-29(31-25)23-15-7-13-21-22-14-8-16-24(28(22)35-27(21)23)30-32-26(18-34-30)20-11-5-2-6-12-20/h1-16,25-26H,17-18H2/t25-,26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAUPJHAAOZVLV-CLJLJLNGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=N[C@H](CO5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ullmann Coupling for Dibenzofuran Formation
The dibenzofuran scaffold is traditionally synthesized via copper-catalyzed Ullmann coupling of 2-bromophenol derivatives. For example:
Subsequent reduction of nitro groups to amines enables functionalization for oxazoline attachment.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of boronic acids with halogenated dibenzofuran precursors offers regioselectivity. For instance:
Oxazoline Ring Installation
Cyclodehydration of β-Amino Alcohols
Oxazolines are synthesized via cyclodehydration of β-amino alcohols with nitriles or carboxylic acid derivatives. For enantiopure oxazolines, chiral β-amino alcohols are prepared using asymmetric hydrogenation or enzymatic resolution.
Example Procedure:
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Synthesis of (S)-4-Phenyl-4,5-dihydrooxazole :
-
Coupling to Dibenzofuran :
A Mitsunobu reaction or nucleophilic aromatic substitution (SNAr) attaches oxazoline moieties to halogenated dibenzofuran.
Enantioselective Electrochemical Synthesis
Liang et al. (2023) developed a nickel-catalyzed electrochemical cross-dehydrogenative amination (eCDA) to construct oxazoline rings directly on the dibenzofuran core. This method bypasses pre-functionalized substrates and enhances atom economy.
Reaction Conditions
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Catalyst : NiCl₂(dme)/chiral bis(oxazoline) ligand.
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Electrolyte : n-Bu₄NPF₆ in acetonitrile.
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Voltage : Constant potential of +1.2 V vs. Ag/AgCl.
Mechanism
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Anodic oxidation generates aryl radicals from dibenzofuran.
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Nickel-mediated C–N coupling with β-amino alcohols forms oxazoline rings.
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Stereochemical control is achieved via the chiral ligand, yielding >90% enantiomeric excess (ee).
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Ullmann + Cyclodehydration | 60 | 85 | Scalable, uses commercial reagents | Multiple steps, moderate ee |
| Suzuki + SNAr | 65 | 88 | Regioselective, high purity | Requires halogenated intermediates |
| Electrochemical eCDA | 78 | 92 | Atom-economical, single-step | Specialized equipment needed |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound can be used in the study of chiral recognition and enantioselective processes.
Industry: Used in the development of advanced materials, such as chiral polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan involves its interaction with specific molecular targets. The chiral centers in the compound allow it to engage in enantioselective binding with proteins and enzymes, influencing their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Oxazoline Moieties
a) 4,6-Bis((R)-4-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan
- Structure : Replaces phenyl groups with bulkier naphthalen-2-yl substituents on the oxazoline rings .
- Synthesis : Similar to DBFOX/PH but uses naphthalene-derived precursors.
- Impact : Increased steric bulk improves enantioselectivity in certain radical reactions but may reduce solubility in polar solvents.
b) 4,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan
c) 4,6-Bis((4S,5S)-4,5-bis(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan
Backbone Modifications
a) 1,3-Bis(4,5-dihydrooxazol-2-yl)benzene (IAox)
- Structure : Benzene backbone instead of dibenzofuran .
- Applications : Used in thermally curable polymers. The absence of the dibenzofuran system reduces rigidity, making it less effective in asymmetric catalysis but suitable for materials science.
b) 2,5-Bis(4,5-dihydrooxazol-2-yl)furan (FDCAox)
Stereochemical Variations
- Enantiomers : The (R,R)-enantiomer of DBFOX/PH (CAS: 195433-00-2) is commercially available but exhibits mirrored stereoselectivity in catalytic applications .
- Example : In hydroformylation reactions, ligands like Xantphos () with adjustable bite angles show higher regioselectivity but lack the stereochemical precision of DBFOX/PH.
Comparative Data Table
Research Findings and Trends
- Catalytic Efficiency : DBFOX/PH outperforms benzyl- or naphthyl-substituted analogs in asymmetric radical additions due to optimal steric-electronic balance .
- Stereochemical Purity : Enantiomeric purity (>99% ee) is critical for catalytic performance, as impurities drastically reduce enantioselectivity .
- Emerging Applications : Derivatives with adamantyl groups () show promise in high-temperature reactions, though synthetic complexity limits scalability.
Biological Activity
4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C30H22N2O3
- Molecular Weight : 458.5 g/mol
- CAS Number : 195433-00-2
The structure includes chiral centers and oxazoline groups, which contribute to its biological activity by enabling enantioselective interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxazoline moieties facilitate binding with proteins and enzymes, influencing their activity and potentially leading to various biological effects.
Key Mechanisms:
- Enantioselective Binding : The chiral centers allow for selective interactions with target proteins, which can enhance or inhibit their functions.
- Catalytic Activity : It acts as a chiral ligand in asymmetric synthesis, promoting specific reactions that are useful in drug development and material science.
Biological Activity
Research has indicated several areas where this compound exhibits notable biological activity:
Antitumor Activity
Studies have shown that derivatives of dibenzo[b,d]furan compounds possess antitumor properties. For instance, related compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes. For example, research has highlighted that similar compounds can act as phosphodiesterase (PDE) inhibitors, which are crucial in regulating cellular signaling pathways .
Case Studies
- Anticancer Studies : A study evaluated the cytotoxic effects of dibenzo[b,d]furan derivatives on human cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations .
- PDE Inhibition : Another study assessed the efficacy of dibenzo[b,d]furan derivatives as PDE inhibitors in vivo. The findings suggested that these compounds could effectively reduce inflammation and improve symptoms in animal models of inflammatory diseases .
Applications in Research
This compound is utilized in various research domains:
- Asymmetric Synthesis : It serves as a chiral ligand for synthesizing enantiomerically pure compounds.
- Material Science : The compound's unique properties make it suitable for developing advanced materials like chiral polymers and liquid crystals.
Q & A
What are the established synthetic methodologies for preparing 4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan with high enantiomeric purity?
Answer:
The synthesis involves a multi-step process:
Oxazoline Ring Formation : Cyclization of amino alcohols (e.g., (S)-4-phenyl-2-amino-1-phenylethanol) with carboxylic acid derivatives under dehydrating conditions (e.g., Burgess reagent or thionyl chloride).
Core Functionalization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) attaches oxazoline rings to the 4,6-positions of dibenzo[b,d]furan.
Stereochemical Control : Chiral auxiliaries or asymmetric induction during cyclization ensures enantiopurity.
Purification : Recrystallization in ethanol/water or chiral stationary phase chromatography resolves diastereomers .
How is the stereochemical configuration of this compound confirmed experimentally?
Answer:
- Single-Crystal X-Ray Diffraction : Resolves absolute configuration, showing dihedral angles (e.g., 85.3° between oxazoline planes) and C–C bond lengths (1.48–1.52 Å) .
- Circular Dichroism (CD) : Correlates Cotton effects (e.g., positive peak at 265 nm) with (S)-configuration.
- Chiral HPLC : Retention time matching with enantiopure standards (e.g., Chiralpak IA column, hexane/isopropanol eluent) .
What are the key considerations in designing catalytic systems using this compound as a chiral ligand?
Answer:
- Steric and Electronic Tuning : Phenyl substituents on oxazoline enhance π-stacking with substrates.
- Metal Compatibility : Ru(II) complexes for asymmetric hydrogenation (92% ee), Cu(I) for C–C bond formation (85% yield).
- Solvent Effects : Polar aprotic solvents (e.g., THF) improve ligand-metal coordination geometry.
- Pre-Catalyst Activation : Reduction of Pd(II) to Pd(0) in situ for cross-coupling .
How can researchers resolve discrepancies in reported catalytic activities across studies?
Answer:
- Standardization : Fix metal/ligand ratios (1:1.2 molar) and reaction temperature (25–60°C).
- Mechanistic Probes : Isotopic labeling (e.g., D₂ in hydrogenation) identifies rate-determining steps.
- Crystallographic Validation : Compare pre-catalyst structures (e.g., Pd-O bond lengths ~2.05 Å) to rule out polymorphic variations .
What advanced spectroscopic techniques characterize dynamic stereochemical behavior in solution?
Answer:
- VT-NMR : Detects conformational exchange (ΔG‡ ~12 kcal/mol) via coalescence at 310 K.
- NOESY : Reveals intramolecular H···H distances (<3 Å) between phenyl and oxazoline protons.
- DFT-MD Simulations : Predict low-energy conformers (e.g., twist-boat dibenzofuran) .
What strategies mitigate racemization during derivatization for biological studies?
Answer:
- Low-Temperature Reactions : Conduct acylation at –20°C to prevent acid-catalyzed epimerization.
- Protecting Groups : Use TBS ethers to shield hydroxyl groups during functionalization.
- In-Process Monitoring : Chiral HPLC at each step (e.g., 98% ee retention after amide coupling) .
How does this ligand compare to tert-butyl-substituted analogs in enantioselective catalysis?
Answer:
- Steric Bulk : Phenyl groups increase substrate discrimination (ΔΔG‡ ~1.8 kcal/mol vs. tert-butyl).
- Electronic Effects : Electron-withdrawing substituents lower transition-state energy in Diels-Alder reactions.
- Catalytic Efficiency : Higher turnover numbers (TON >1,000) but slower kinetics (k = 0.15 s⁻¹) .
What computational methods validate the ligand’s chiral induction mechanism?
Answer:
- Docking Studies : MM/GBSA calculations show preferential binding (ΔG = –9.2 kcal/mol) of (R)-enantiomers to Ru centers.
- NCI Analysis : Non-covalent interaction maps highlight CH-π contacts between ligand and prochiral ketones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
